N-tert-butyl-4-chlorobutane-1-sulfonamide
Description
N-tert-butyl-4-chlorobutane-1-sulfonamide (CAS No.: EN300-380872) is a sulfonamide derivative characterized by a tert-butyl group attached to the nitrogen atom and a chlorine substituent on the fourth carbon of a butane chain. Its molecular formula is C₈H₁₇ClNO₂S, yielding a molecular weight of approximately 226.5 g/mol (calculated from atomic masses). The compound is listed with a purity of 95% in Enamine Ltd's Building Blocks Catalogue . Sulfonamides are widely utilized in medicinal chemistry due to their bioisosteric properties with carboxylic acids, often enhancing metabolic stability and binding affinity.
Properties
IUPAC Name |
N-tert-butyl-4-chlorobutane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClNO2S/c1-8(2,3)10-13(11,12)7-5-4-6-9/h10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNHFISKIBCWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-4-chlorobutane-1-sulfonamide can be synthesized through a multi-step process involving the reaction of tert-butylamine with 4-chlorobutane-1-sulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to maximize efficiency and minimize by-products. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-chlorobutane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction Reactions: The sulfonamide group can be reduced to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Alcohols: Formed through nucleophilic substitution of the chlorine atom.
Sulfonic Acids: Formed through oxidation of the sulfonamide group.
Amines: Formed through reduction of the sulfonamide group.
Scientific Research Applications
N-tert-butyl-4-chlorobutane-1-sulfonamide is a chemical compound with potential applications in various scientific fields. While a comprehensive article focusing solely on this specific compound is not available from the provided search results, relevant information regarding its synthesis, related compounds, and applications of similar compounds can be extracted.
Synthesis and related compounds
- N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) can be synthesized from O-tert-butylhydroxylamine hydrochloride, thionyl chloride, and triethylamine .
- In the discovery of bifunctional oncogenic target inhibitors, an inhibitor analog was prepared from a starting material via a 4-chlorobutane-sulfonamide intermediate .
Potential applications
- Pharmaceutical Research:
- Sulfonamides, in general, are known for their herbicidal properties and their ability to control the growth of undesired vegetation .
- Nitrogen-containing molecules, including sulfonamides, have demonstrated antimicrobial activity against Mycobacterium tuberculosis and Moraxella catarrhalis .
- Certain heterocyclic compounds are effective for the prophylaxis and treatment of diseases, such as angiogenesis-mediated diseases .
- Oncogenic Target Inhibition:
- Bifunctional inhibitor analogs, including those synthesized via 4-chlorobutane-sulfonamide intermediates, have shown potent efficacy in inhibiting enzymatic activity of MEK1 kinase and PI3K activity in cultured tumor cells .
- These compounds have demonstrated a dose-dependent decrease in cell viability in tumor cell lines and significant antitumor activity in vivo .
- Antioxidant Applications:
- Tert-butyl phenolic antioxidants are used in consumer products to protect against environmental oxidative effects and have potential therapeutic applications in various health conditions .
- These antioxidants have shown potential neuroprotective effects, inhibit lipid peroxidation, and mitigate oxidative stress and apoptosis in various cell types .
Data Table: Examples of Tert-Butyl Compounds and Their Applications
Case Studies
While specific case studies for this compound are not available in the search results, studies involving related compounds provide insight into potential applications:
- In vivo MEK1 and PI3K Inhibition: In a study using mice bearing flank D54 and A549 tumors, treatment with a bifunctional inhibitor compound resulted in the inhibition of phosphorylation of ERK1/2 and Akt in both tumor types, demonstrating the potential for simultaneous suppression of MEK1/PI3K activity .
- Antimicrobial Activity: Research on nitrogen-containing heterocycles has identified compounds with potent activity against Mycobacterium tuberculosis and Moraxella catarrhalis, suggesting the potential for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-tert-butyl-4-chlorobutane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-tert-butyl-4-chlorobutane-1-sulfonamide with compounds from Enamine Ltd's catalogue () and structurally related antioxidants ().
Functional Group and Substituent Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups/Substituents | CAS No. | Purity |
|---|---|---|---|---|---|
| This compound | C₈H₁₇ClNO₂S | 226.5 | Sulfonamide, tert-butyl, chloro | EN300-380872 | 95% |
| 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole | C₇H₆F₃NO₂S | 187.19 | Oxazole, trifluoromethyl | 187.19 | 95% |
| 3-Fluoro-5-(methoxycarbonyl)benzoic acid | Not provided | Not provided | Benzoic acid, fluoro, methoxycarbonyl | EN300-379217 | 95% |
| Butylated hydroxytoluene (BHT) | C₁₅H₂₄O | 220.35 | Phenol, tert-butyl | 128-37-0 | N/A |
Key Observations:
- Sulfonamide vs.
- tert-Butyl Group: The tert-butyl moiety in the target compound is shared with antioxidants like BHT (). However, in BHT, the tert-butyl groups stabilize phenolic radicals for antioxidant activity, whereas in the sulfonamide, they likely contribute to steric hindrance, altering reactivity or pharmacokinetic properties .
Structural Implications for Bioactivity
- Antioxidant Analogues: While BHT and butylated hydroxyanisole (BHA) inhibit polycyclic hydrocarbon tumorigenesis by preventing DNA adduct formation (), the target sulfonamide lacks a phenolic hydroxyl group, suggesting divergent mechanisms. Its chloro and sulfonamide groups may instead favor interactions with enzymes or receptors via electrophilic or hydrogen-bonding interactions.
- Trifluoromethyl vs. Chloro : The trifluoromethyl group in the oxazole derivative (CAS 187.19) offers enhanced metabolic stability and electronegativity compared to the chloro group in the target compound, which may prioritize different synthetic or therapeutic applications .
Biological Activity
N-tert-butyl-4-chlorobutane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a sulfonamide group, which is known for its diverse biological activities. The compound's structure can be represented as follows:
- Chemical Formula : C₇H₁₄ClNO₂S
- Molecular Weight : 201.71 g/mol
The presence of the tert-butyl group provides steric hindrance, influencing the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety can participate in hydrogen bonding with active sites on enzymes, potentially inhibiting their function. This mechanism is similar to other sulfonamides that act as competitive inhibitors of enzymatic pathways, particularly in bacterial systems where they inhibit the synthesis of folic acid by mimicking para-aminobenzoic acid (PABA) .
Antimicrobial Activity
Sulfonamides, including this compound, are traditionally known for their antimicrobial properties. They inhibit bacterial growth by blocking the synthesis of folic acid, which is essential for nucleic acid production. This mechanism has been extensively studied in various bacterial strains .
Cancer Research
Recent studies have explored the potential of this compound as an anticancer agent. For instance, it has been investigated in the context of inhibiting key signaling pathways involved in tumor growth, such as the MEK/ERK and PI3K/Akt pathways. In vitro studies demonstrated that this compound could significantly reduce phosphorylation levels of pERK1/2 and pAkt in cultured tumor cells, indicating its potential efficacy against certain cancer types .
Table 1: Summary of Biological Activities
Case Study: Cancer Cell Line Inhibition
In a study involving A549 and D54 cancer cell lines, this compound was shown to inhibit MEK1 activity effectively. The results indicated a significant reduction in cell viability when treated with this compound, suggesting its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
